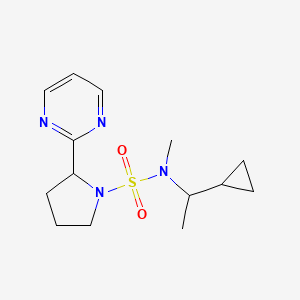![molecular formula C15H16N4O4S B6982825 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B6982825.png)
2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a pyrrolidine ring, which is further substituted with a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The pyrrolidine ring is then reacted with a sulfonyl chloride derivative of 2-methyl-5-nitrophenyl under basic conditions to form the sulfonylpyrrolidine intermediate.
Coupling with Pyrimidine: The final step involves coupling the sulfonylpyrrolidine intermediate with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Catalyst Selection: Using efficient catalysts to improve reaction rates and selectivity.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize output.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Amines: From the reduction of the nitro group.
Sulfides: From the reduction of the sulfonyl group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.
Medicine:
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.
Anti-inflammatory Agents: Explored for its ability to modulate inflammatory pathways.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with biochemical pathways, such as those involved in cell proliferation or inflammation.
類似化合物との比較
- 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]imidazole
- 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]triazole
- 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]thiazole
Uniqueness:
- Structural Complexity: The combination of pyrimidine and pyrrolidine rings with a sulfonyl group makes it structurally unique.
- Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
- Potential Applications: Its unique structure provides a wide range of applications in various fields, from medicinal chemistry to materials science.
This detailed overview of 2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine highlights its significance and potential in scientific research and industrial applications
特性
IUPAC Name |
2-[1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-11-5-6-12(19(20)21)10-14(11)24(22,23)18-9-2-4-13(18)15-16-7-3-8-17-15/h3,5-8,10,13H,2,4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQRWVZCXSKMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol](/img/structure/B6982749.png)
![Methyl 5-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982753.png)
![2-[[1-Cyclopropylethyl(methyl)sulfamoyl]-methylamino]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6982763.png)
![4-[[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6982776.png)
![(1S,4S)-2-benzyl-5-(1,2-dimethylimidazol-4-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982802.png)
![1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea](/img/structure/B6982808.png)
![Methyl 5-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]pyridine-2-carboxylate](/img/structure/B6982809.png)

![7-(4-methoxy-3,5-dimethylphenyl)sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B6982821.png)
![2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B6982823.png)
![3-Ethyl-1-methyl-1-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]urea](/img/structure/B6982833.png)
![N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6982840.png)

![Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B6982858.png)
